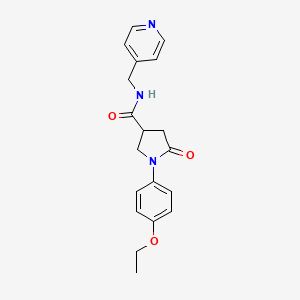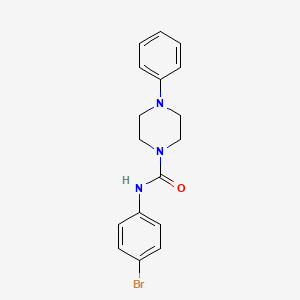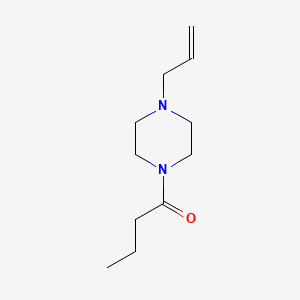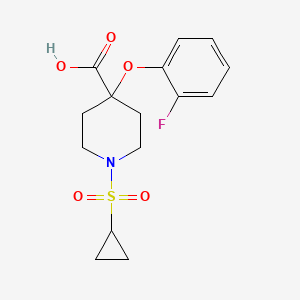
1-(4-ethoxyphenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as EPPIC and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of EPPIC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, EPPIC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting the activity of HDACs, EPPIC may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPPIC has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, EPPIC has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EPPIC has been shown to inhibit the aggregation of amyloid beta peptides, which may help to prevent the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using EPPIC in lab experiments is its unique chemical structure, which makes it an ideal candidate for drug development. Additionally, EPPIC has been shown to have a relatively low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of using EPPIC in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on EPPIC. One area of interest is in the development of anti-cancer drugs based on the structure and properties of EPPIC. Additionally, further research is needed to fully understand the mechanism of action of EPPIC and its potential applications in the treatment of Alzheimer's disease. Finally, more research is needed to optimize the synthesis method of EPPIC and to improve its solubility in aqueous solutions, which could lead to more efficient and effective lab experiments.
合成方法
The synthesis of EPPIC involves the reaction of 4-ethoxybenzoyl chloride with pyridine-4-carboxaldehyde in the presence of triethylamine. The resulting product is then subjected to a reaction with pyrrolidine-3-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The final product is purified using column chromatography to obtain EPPIC in its pure form.
科学研究应用
EPPIC has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is in the field of cancer research. EPPIC has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, EPPIC has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a major contributor to the development of the disease.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-5-3-16(4-6-17)22-13-15(11-18(22)23)19(24)21-12-14-7-9-20-10-8-14/h3-10,15H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYZXJKVSCHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)
![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5423849.png)
![4-[2-(propylthio)benzoyl]morpholine](/img/structure/B5423850.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423852.png)
![N-cyclobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5423856.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423892.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5423901.png)
![2,6-bis[(dimethylamino)methyl]-4-methoxyphenol 2-butenedioate (salt)](/img/structure/B5423907.png)



![2-(methylthio)-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]-5-pyrimidinecarboxylic acid](/img/structure/B5423942.png)
